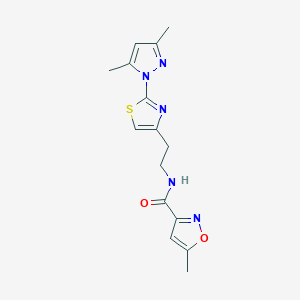
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-methylisoxazole-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-methylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C15H17N5O2S and its molecular weight is 331.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-5-methylisoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazole moiety, a thiazole ring, and an isoxazole group. Its molecular formula is C15H18N4O2S, with a molecular weight of 318.39 g/mol. The presence of these heterocycles contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₂S |
| Molecular Weight | 318.39 g/mol |
| LogP | 2.6322 |
| Polar Surface Area | 48.626 Ų |
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole and isoxazole exhibit significant antimicrobial properties. For instance, a study highlighted the synthesis of new thiazolyl-isoxazole derivatives that showed promising in vitro antimicrobial efficacy against various pathogens, including bacteria and fungi . The mechanism often involves the disruption of microbial cell walls or interference with metabolic pathways.
Anticancer Properties
The anticancer potential of compounds similar to this compound has been explored in several studies. For example, compounds containing thiazole and isoxazole rings have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
In vitro studies have shown that these compounds can inhibit key enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR), leading to reduced cell viability in resistant cancer cell lines .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Inhibition of enzymes like DHFR disrupts nucleotide synthesis essential for DNA replication.
- Cell Cycle Modulation : Compounds can induce cell cycle arrest at specific phases, preventing cancer cells from proliferating.
- Reactive Oxygen Species (ROS) Generation : Some derivatives increase ROS levels in cells, leading to oxidative stress and subsequent apoptosis.
Study 1: Antimicrobial Efficacy
A recent study synthesized several thiazolyl-isoxazole derivatives and tested their antimicrobial activity against common pathogens. The results indicated that certain compounds exhibited Minimum Inhibitory Concentrations (MICs) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .
Study 2: Anticancer Activity
In another study focusing on cancer therapy, researchers evaluated the effects of a related compound on breast cancer cell lines. The compound induced significant apoptosis at concentrations as low as 10 µM after 48 hours of treatment, demonstrating its potential as an effective anticancer agent .
特性
IUPAC Name |
N-[2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2S/c1-9-6-10(2)20(18-9)15-17-12(8-23-15)4-5-16-14(21)13-7-11(3)22-19-13/h6-8H,4-5H2,1-3H3,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZRQMMSQLRIHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCNC(=O)C3=NOC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














